4-Acetoxy malt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

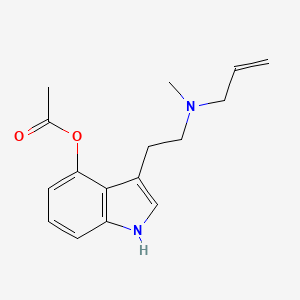

[3-[2-[methyl(prop-2-enyl)amino]ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-9-18(3)10-8-13-11-17-14-6-5-7-15(16(13)14)20-12(2)19/h4-7,11,17H,1,8-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBFYUDKPCYIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801343201 | |

| Record name | 3-{2-[Methyl(prop-2-en-1-yl)amino]ethyl}-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2711006-97-0 | |

| Record name | 3-{2-[Methyl(prop-2-en-1-yl)amino]ethyl}-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of 4-AcO-MALT

This guide provides a comprehensive overview of the chemical and structural properties of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT), a psychedelic compound of the tryptamine (B22526) class. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

4-AcO-MALT, also known as 4-acetoxy-N-methyl-N-allyltryptamine, is the acetate (B1210297) ester of 4-HO-MALT.[1] It is classified as a novel tryptamine analogue.[2] Its systematic IUPAC name is [3-[2-[allyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate.[2] The solid-state structure of 4-AcO-MALT has been reported in its hydrofumarate salt form.[3]

Physicochemical Data

The key quantitative data for 4-AcO-MALT are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [1][4][5] |

| Molar Mass | 272.348 g·mol⁻¹ | [1] |

| Formula Weight | 272.3 | [4] |

| CAS Number | 2711006-97-0 | [1][4] |

| Appearance | Tan Solid Material | [2] |

| UV λmax | 223 nm | [4] |

| SMILES | C=CCN(CCc1c[nH]c2c1c(ccc2)OC(=O)C)C | [1] |

| InChI Key | PGBFYUDKPCYIEB-UHFFFAOYSA-N | [1][4] |

Proposed Mechanism of Action and Metabolism

4-AcO-MALT is believed to function as a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT).[1] Similar to other O-acetylated tryptamines like 4-AcO-DMT, it is hypothesized that the acetoxy group is hydrolyzed in vivo by esterase enzymes to yield the pharmacologically active phenolic metabolite, 4-HO-MALT.[6][7][8] This active metabolite is a serotonin (B10506) receptor modulator, acting as an agonist, particularly at the 5-HT₂A receptor, which is responsible for the psychedelic effects associated with tryptamines.[1][7]

Hypothetical Synthesis Workflow

The synthesis of 4-AcO-MALT is not widely detailed in peer-reviewed literature. However, based on the established synthesis of analogous compounds like 4-AcO-DMT, a common method involves the acetylation of the corresponding 4-hydroxy tryptamine precursor.[9][10] A plausible synthetic route would therefore be the acetylation of 4-HO-MALT.

Experimental Protocols for Analysis

Detailed analytical data for 4-AcO-MALT has been published, providing a basis for standardized laboratory protocols for its identification and quantification.[2]

-

Instrumentation : Agilent 5975 Series GC/MSD System.

-

Sample Preparation : Acid/base extraction.

-

Column : Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm).

-

Carrier Gas : Helium at a flow rate of 1 mL/min.

-

Temperatures :

-

Injection Port: 265 °C

-

Transfer Line: 300 °C

-

MS Source: 230 °C

-

MS Quadrupole: 150 °C

-

-

Oven Program : Start at 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min.

-

Injection : 1 µL, splitless mode.

-

MS Parameters :

-

Mass Scan Range: 40-550 m/z

-

Threshold: 250

-

-

Expected Retention Time : Approximately 6.799 min.

-

Instrumentation : Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC.

-

Sample Preparation : 1:100 dilution of an acid/base extraction in the mobile phase.

-

Column : Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

-

Mobile Phase :

-

A: 10 mM Ammonium formate, pH 3.0

-

B: Acetonitrile

-

-

Gradient : Initial conditions 95% A:5% B, ramp to 5% A:95% B over 13 minutes, return to initial conditions at 15.5 min.

-

Temperatures : Autosampler set to 15 °C.

-

Injection Volume : 10 µL.

-

QTOF Parameters :

-

TOF MS Scan Range: 100-510 Da

-

-

Expected Retention Time : Approximately 4.95 min.

This document synthesizes available data to present a detailed technical guide on 4-AcO-MALT. As a novel compound, further research is required to fully elucidate its pharmacological, metabolic, and toxicological profile. The provided protocols and data serve as a foundational resource for professionals engaged in the study of tryptamines.

References

- 1. 4-AcO-MALT - Wikipedia [en.wikipedia.org]

- 2. cfsre.org [cfsre.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. GSRS [precision.fda.gov]

- 6. 4-AcO-MET - Wikipedia [en.wikipedia.org]

- 7. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 10. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]

4-AcO-MALT: A Technical Guide to its Discovery and Psychopharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a novel psychoactive substance (NPS) of the tryptamine (B22526) class. Structurally, it is the acetate (B1210297) ester of 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT) and a chemical analogue of the well-studied psychedelic prodrug 4-AcO-DMT. This technical guide provides a comprehensive overview of the discovery, history, and psychopharmacology of 4-AcO-MALT, intended for a specialist audience in the fields of pharmacology, neuroscience, and drug development. The document details its presumed mechanism of action as a prodrug for the serotonergic agonist 4-HO-MALT, summarizes its receptor binding profile, and presents relevant experimental methodologies.

Introduction and History

While the exact date and individuals behind the first synthesis of 4-AcO-MALT are not extensively documented in peer-reviewed literature, its emergence is consistent with the history of other 4-acetoxy tryptamines. The foundational work in this area was laid by Albert Hofmann and Franz Troxler, who first synthesized 4-AcO-DMT in 1963.[1][2] Decades later, in 1999, medicinal chemist David E. Nichols proposed 4-AcO-DMT as a more stable and cost-effective prodrug alternative to psilocybin for pharmacological research.[1] This established a precedent for the creation of acetylated versions of psychoactive 4-hydroxy tryptamines to improve their stability and facilitate research.

4-AcO-MALT itself was first formally identified in the scientific literature in the early 2020s, where it was noted as a novel designer drug.[3] Its history is thus intertwined with the ongoing exploration of NPS and the desire to create analogues of known psychedelic compounds with potentially modulated properties. The rationale for its synthesis is presumed to be the creation of a more stable precursor to the psychoactive 4-HO-MALT, mirroring the relationship between 4-AcO-DMT and psilocin.

Chemical Profile

-

IUPAC Name: [3-[2-[allyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate

-

Molecular Formula: C₁₆H₂₀N₂O₂

-

Molecular Weight: 272.34 g/mol

-

Structure:

(A visual representation of the chemical structure would be inserted here if the tool supported image generation.)

Pharmacology

Mechanism of Action: A Prodrug Hypothesis

4-AcO-MALT is widely presumed to function as a prodrug for 4-HO-MALT.[3] This mechanism is analogous to that of 4-AcO-DMT, which is deacetylated in the body to form the pharmacologically active psilocin.[4] The acetyl group at the 4-position of the indole (B1671886) ring is susceptible to hydrolysis by esterase enzymes in the blood and liver, yielding the corresponding 4-hydroxy compound.[5] This biotransformation is a critical step for the psychedelic activity of 4-acetoxy tryptamines, as the 4-hydroxy metabolites are potent agonists at serotonin (B10506) 2A (5-HT₂ₐ) receptors, the primary target for classic psychedelics.[4]

Receptor Binding Profile

While 4-AcO-MALT is considered a prodrug, it does exhibit some affinity for various receptors. However, its active metabolite, 4-HO-MALT, generally displays higher affinity, particularly at key serotonergic receptors. The following tables summarize the available quantitative receptor binding data for both compounds.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-AcO-MALT

| Receptor | Ki (nM) |

| 5-HT₁ₐ | >10,000 |

| 5-HT₁ₑ | 1,800 |

| 5-HT₂ₐ | 3,900 |

| 5-HT₂B | 1,300 |

| 5-HT₂C | >10,000 |

| 5-HT₅ₐ | 2,700 |

| 5-HT₆ | 1,700 |

| 5-HT₇ | 2,700 |

| α₂ₐ | 640 |

| H₁ | 3,100 |

| σ₁ | 2,400 |

Data from Glatfelter et al., 2022.

Table 2: Receptor Binding Affinities (Ki, nM) of 4-HO-MALT

| Receptor | Ki (nM) |

| 5-HT₁ₐ | 190 |

| 5-HT₁B | 1,300 |

| 5-HT₁D | 120 |

| 5-HT₁ₑ | 130 |

| 5-HT₂ₐ | 27 |

| 5-HT₂B | 2.8 |

| 5-HT₂C | 280 |

| 5-HT₅ₐ | 110 |

| 5-HT₆ | 120 |

| 5-HT₇ | 33 |

| α₂ₐ | 460 |

| H₁ | 140 |

| SERT | 970 |

Data from Glatfelter et al., 2022.

The significantly higher affinity of 4-HO-MALT for the 5-HT₂ₐ receptor, the primary target for psychedelic action, supports the hypothesis that it is the main active metabolite of 4-AcO-MALT.

Experimental Protocols

Synthesis of 4-AcO-MALT (General Method)

A plausible synthetic route, based on the synthesis of the related compound 4-AcO-DMT, would involve the following steps:

-

Protection of the secondary amine (if necessary): Depending on the specific reaction conditions, the secondary amine of a precursor may need to be protected to prevent acetylation at that site.

-

Acetylation: The 4-hydroxy group of the tryptamine is acetylated using an acetylating agent.

-

Deprotection (if necessary): If a protecting group was used, it is removed in the final step to yield the desired product.

-

Purification: The final product is purified, typically by chromatography or recrystallization, to remove any unreacted starting materials or byproducts.

In Vitro Receptor Binding Assays (General Protocol)

The receptor binding affinities presented in this guide were likely determined using competitive radioligand binding assays. A general protocol for such an assay is as follows:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissue.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor is used.

-

Competition Assay: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., 4-AcO-MALT or 4-HO-MALT).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) Assay (General Protocol)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and is commonly used to screen for potential psychedelic activity.

-

Animals: Male C57BL/6J mice are commonly used for this assay.

-

Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection. A range of doses is usually tested.

-

Observation Period: The mice are placed in an observation chamber, and their behavior is recorded for a set period, often 30-60 minutes.

-

HTR Quantification: The number of head twitches is counted by a trained observer or by using an automated system. A head twitch is characterized by a rapid, rotational movement of the head.

-

Data Analysis: The dose-response relationship for the induction of HTR is determined.

Visualizations

Hypothesized Signaling Pathway of 4-HO-MALT

Caption: Hypothesized 5-HT₂ₐ receptor signaling cascade activated by 4-HO-MALT.

Experimental Workflow for In Vivo Prodrug Analysis

Caption: Workflow for determining the in vivo conversion of 4-AcO-MALT to 4-HO-MALT.

Conclusion

4-AcO-MALT is a contemporary example of a novel psychoactive substance that builds upon a rich history of tryptamine chemistry. Its psychopharmacological profile is best understood through its role as a prodrug for the potent serotonergic agonist, 4-HO-MALT. While direct research on 4-AcO-MALT is still in its early stages, the existing receptor binding data, coupled with a strong theoretical framework based on its chemical analogues, provides a solid foundation for future investigation. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic applications and toxicological profile. This technical guide serves as a foundational resource for professionals engaged in the study of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacological Profile of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of the synthetic tryptamine (B22526) derivative, 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT). As a structural analog of psilocybin, this compound is of significant interest to the scientific community for its potential psychoactive effects, which are presumed to be mediated by the serotonin (B10506) 5-HT2A receptor. This document collates available quantitative data on the receptor binding affinity of 4-AcO-MALT and its active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT). Detailed methodologies for key experimental assays, including radioligand binding, calcium flux, and the head-twitch response (HTR) in mice, are provided. Furthermore, this guide includes visualizations of the canonical 5-HT2A receptor signaling pathway and the workflows of the described experimental protocols to facilitate a deeper understanding of the pharmacological investigation of this compound.

Introduction

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine that belongs to a class of compounds known for their psychedelic properties. Structurally similar to psilocybin, the psychoactive component in certain species of mushrooms, 4-AcO-MALT is presumed to act as a prodrug, being deacetylated in vivo to its active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT).[1] The primary mechanism of action for tryptamine psychedelics is believed to be agonism at the serotonin 2A (5-HT2A) receptor.[1] A comprehensive understanding of the pharmacological profile of 4-AcO-MALT is crucial for elucidating its potential therapeutic applications and risk assessment. This guide aims to provide a detailed technical overview of its receptor binding characteristics, functional activity, and in vivo effects.

Receptor Binding Affinity

The interaction of a compound with various neurotransmitter receptors is a critical determinant of its pharmacological effects. Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

The binding profiles of 4-AcO-MALT and its metabolite, 4-HO-MALT, have been characterized across a range of serotonin (5-HT) and other receptors. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-AcO-MALT

| Receptor | Ki (nM) |

| Serotonin Receptors | |

| 5-HT1A | 165 |

| 5-HT1B | 1,221 |

| 5-HT1D | 796 |

| 5-HT1E | 1,023 |

| 5-HT2A | 370 |

| 5-HT2B | 115 |

| 5-HT2C | 1,278 |

| 5-HT5A | - |

| 5-HT6 | 1,038 |

| 5-HT7 | 1,141 |

| Other Receptors | |

| H1 | 2,603 |

| Sigma 1 | 3,471 |

| Alpha2A | 387 |

| Alpha2B | 1,169 |

| SERT | - |

| Data sourced from Glatfelter et al., 2022. A dash (-) indicates less than 50% inhibition at a 10 µM concentration. |

Table 2: Receptor Binding Affinities (Ki, nM) of 4-HO-MALT

| Receptor | Ki (nM) |

| Serotonin Receptors | |

| 5-HT1A | 102 |

| 5-HT1B | 739 |

| 5-HT1D | 390 |

| 5-HT1E | 599 |

| 5-HT2A | 134 |

| 5-HT2B | 60 |

| 5-HT2C | 1,080 |

| 5-HT5A | 2,422 |

| 5-HT6 | 557 |

| 5-HT7 | 379 |

| Other Receptors | |

| H1 | 815 |

| Sigma 1 | 1,413 |

| Sigma 2 | 2,525 |

| Alpha2A | 535 |

| SERT | 355 |

| Data sourced from Glatfelter et al., 2022. |

Functional Activity

While binding affinity indicates the strength of interaction between a compound and a receptor, functional assays are necessary to determine the cellular response elicited by this interaction. For G-protein coupled receptors like the 5-HT2A receptor, agonist binding typically triggers a downstream signaling cascade.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular calcium concentration is a measurable indicator of receptor activation.

References

4-AcO-MALT: A Comprehensive Technical Analysis of its Prodrug Relationship to 4-HO-MALT

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the standing hypothesis that 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) functions as a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT). The content herein synthesizes available preclinical data, outlines relevant experimental methodologies, and presents quantitative pharmacological data to facilitate a comprehensive understanding for research and drug development purposes.

Executive Summary

The Prodrug Hypothesis: In Vivo Deacetylation

The central tenet of the prodrug hypothesis for 4-acetoxy-tryptamines is the in vivo enzymatic hydrolysis of the acetate (B1210297) ester to reveal the pharmacologically active phenolic hydroxyl group. This biotransformation is presumed to be mediated by ubiquitous esterase enzymes present in plasma and various tissues, including the liver.

This metabolic process is analogous to the well-established in vivo dephosphorylation of psilocybin to its active metabolite, psilocin.[5][6] Similarly, the conversion of heroin to morphine is another classic example of a prodrug strategy enhancing bioavailability. For 4-acetoxy-tryptamines, this conversion is critical, as the parent compounds exhibit significantly lower in vitro affinity and functional potency at the 5-HT2A receptor.[1][2]

dot

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 4-AcO-MALT and 4-HO-MALT, alongside related compounds for comparative analysis.

Table 1: In Vitro 5-HT2A Receptor Functional Potency

| Compound | EC50 (nM) at h5-HT2A | Reference |

| 4-HO-MALT | 13.9 | [3] |

| 4-AcO-MALT | 158 | [3] |

| 4-HO-DMT (Psilocin) | 4.7 | [1] |

| 4-AcO-DMT (Psilacetin) | 89.1 | [1] |

EC50 values represent the concentration of the compound that elicits 50% of the maximal response in a calcium mobilization assay.

Table 2: In Vivo Head-Twitch Response (HTR) Potency in Mice

| Compound | ED50 (µmol/kg) | Reference |

| 4-HO-MALT | 2.24 | [3] |

| 4-AcO-MALT | 2.50 | [3] |

| 4-HO-DMT (Psilocin) | 0.81 | [1] |

| 4-AcO-DMT (Psilacetin) | 0.84 | [1] |

ED50 values represent the dose of the compound that produces 50% of the maximal head-twitch response.

Experimental Protocols

This section details the methodologies for key experiments relevant to investigating the prodrug hypothesis for 4-AcO-MALT.

In Vitro Metabolism with Human Liver Microsomes

This assay is designed to identify the metabolic products of a test compound when exposed to liver enzymes.

Objective: To determine if 4-AcO-MALT is converted to 4-HO-MALT in the presence of human liver microsomes.

Materials:

-

4-AcO-MALT

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of 4-AcO-MALT in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and pooled human liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the 4-AcO-MALT stock solution.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of 4-AcO-MALT and potential metabolites, including 4-HO-MALT.

dot

In Vivo Pharmacokinetic Study in Rodents

This experiment aims to characterize the absorption, distribution, metabolism, and excretion of 4-AcO-MALT and the formation of 4-HO-MALT in a living organism.

Objective: To determine the plasma concentration-time profiles of both 4-AcO-MALT and 4-HO-MALT following administration of 4-AcO-MALT.

Materials:

-

4-AcO-MALT formulated for in vivo administration (e.g., dissolved in saline)

-

Male C57BL/6J mice

-

Blood collection supplies (e.g., heparinized capillaries)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Administer a single dose of 4-AcO-MALT to a cohort of mice via a relevant route (e.g., intraperitoneal or oral).

-

Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.

-

Process the blood samples to obtain plasma by centrifugation.

-

Extract 4-AcO-MALT and 4-HO-MALT from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentrations of both analytes in the plasma extracts using a validated LC-MS/MS method.

-

Plot the plasma concentrations of 4-AcO-MALT and 4-HO-MALT versus time to generate pharmacokinetic profiles.

Signaling Pathway

4-HO-MALT, the active metabolite, is an agonist at the serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor is believed to be the primary mechanism underlying the psychedelic effects of tryptamines.

dot

Conclusion

The collective evidence from studies on analogous 4-acetoxy-tryptamines provides a robust framework for concluding that 4-AcO-MALT functions as a prodrug for 4-HO-MALT. The disparity between in vitro and in vivo potencies is a key indicator of this metabolic conversion. For definitive confirmation, direct in vitro metabolism studies with 4-AcO-MALT using human liver microsomes or hepatocytes, coupled with in vivo pharmacokinetic studies in a relevant animal model, are recommended. The experimental protocols outlined in this guide provide a basis for conducting such investigations. A thorough understanding of this prodrug relationship is critical for the accurate interpretation of pharmacological data and for the potential development of these compounds for therapeutic applications.

References

- 1. biorxiv.org [biorxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

The Serotonergic Pharmacology of 4-AcO-MALT: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and a structural analog of psilocin. It is presumed to act as a prodrug, undergoing deacetylation in the body to form its active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT). This guide synthesizes the current understanding of 4-AcO-MALT's mechanism of action at serotonin (B10506) receptors, drawing upon available data for its active metabolite and related tryptamine compounds. The primary mechanism is believed to be the agonist activity of 4-HO-MALT at serotonin 5-HT2A receptors, which is a characteristic of classic psychedelic compounds. While direct quantitative binding and functional data for 4-AcO-MALT is limited in the scientific literature, this document provides a framework for its anticipated serotonergic activity based on established structure-activity relationships within the 4-substituted tryptamine class.

Introduction

4-AcO-MALT is a member of the tryptamine family of compounds, which includes a wide range of biologically active molecules, including the classic psychedelic psilocybin. Like psilocybin, which is a prodrug for psilocin (4-HO-DMT), 4-AcO-MALT is an acetate (B1210297) ester that is hypothesized to be readily hydrolyzed in vivo to its corresponding phenolic compound, 4-HO-MALT. The psychedelic effects of such compounds are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A subtype. This document will provide a detailed overview of the presumed mechanism of action of 4-AcO-MALT at these receptors.

Presumed Mechanism of Action: The Prodrug Hypothesis

The central hypothesis for the mechanism of action of 4-AcO-MALT is its role as a prodrug for 4-HO-MALT. This is based on the well-established precedent of other 4-acetoxy tryptamines, such as 4-AcO-DMT, which are known to be rapidly deacetylated by esterases in the body to their corresponding 4-hydroxy analogs.

The following diagram illustrates this proposed metabolic activation pathway.

Caption: Proposed metabolic activation of 4-AcO-MALT.

Interaction with Serotonin Receptors

The psychoactive effects of 4-HO-MALT, the active metabolite of 4-AcO-MALT, are believed to be mediated by its agonist activity at serotonin receptors. The 5-HT2A receptor is considered the primary target for the psychedelic effects of tryptamines.

Anticipated Receptor Binding Profile

Table 1: Anticipated Serotonin Receptor Binding Profile for 4-HO-MALT

| Receptor Subtype | Predicted Binding Affinity (Ki) | Rationale |

| 5-HT2A | High | Primary target for psychedelic tryptamines. |

| 5-HT2C | Moderate to High | Common secondary target for psychedelic tryptamines. |

| 5-HT1A | Moderate | Often exhibits affinity for this autoreceptor. |

| 5-HT2B | Moderate to High | Another common target for this class of compounds. |

Note: This table is predictive and not based on direct experimental data for 4-HO-MALT.

Functional Activity at 5-HT2A Receptors

The interaction of 4-HO-MALT with the 5-HT2A receptor is expected to be that of an agonist. Upon binding, it is likely to activate the Gq/11 signaling cascade, leading to the stimulation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to downstream cellular responses that are thought to underlie the compound's psychoactive effects.

The following diagram illustrates the canonical 5-HT2A receptor signaling pathway.

Caption: 5-HT2A receptor signaling cascade.

Experimental Protocols

To definitively determine the serotonergic profile of 4-AcO-MALT and 4-HO-MALT, the following standard experimental protocols would be employed.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

The following diagram outlines a typical workflow for a radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays are used to determine the efficacy (Emax) and potency (EC50) of a compound at a receptor. For Gq-coupled receptors like 5-HT2A, calcium mobilization assays are commonly used.

The following diagram outlines the workflow for a calcium mobilization assay.

Caption: Workflow for a calcium mobilization assay.

Conclusion

While direct experimental data on the serotonergic pharmacology of 4-AcO-MALT is currently lacking in the peer-reviewed literature, its structural similarity to other 4-acetoxy tryptamines provides a strong basis for its presumed mechanism of action. It is anticipated that 4-AcO-MALT functions as a prodrug, with its primary pharmacological effects being mediated by the agonist activity of its active metabolite, 4-HO-MALT, at serotonin receptors, most notably the 5-HT2A receptor. Further research employing the methodologies outlined in this guide is necessary to definitively characterize the binding and functional profile of both 4-AcO-MALT and 4-HO-MALT and to fully elucidate their therapeutic and toxicological potential.

In Vitro Binding Affinity of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) to 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro binding affinity of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) for the serotonin (B10506) 2A (5-HT2A) receptor, a key target in psychedelic research and neuropsychiatric drug development. Due to a lack of specific binding affinity data for 4-AcO-MALT in the current scientific literature, this document synthesizes available information on structurally related 4-acetoxy tryptamine (B22526) analogs to infer its likely pharmacological profile. This guide includes a summary of quantitative binding data for these related compounds, detailed experimental protocols for assessing 5-HT2A receptor binding, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to 4-AcO-MALT and the 5-HT2A Receptor

4-Acetoxy-N-methyl-N-allyltryptamine, or 4-AcO-MALT, is a synthetic tryptamine and an analog of the psychedelic compound psilocybin. Like other 4-acetoxy tryptamines, it is presumed to act as a prodrug for its corresponding 4-hydroxy metabolite, 4-HO-MALT. The primary pharmacological target for classic psychedelic compounds is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] Activation of the 5-HT2A receptor is believed to mediate the characteristic psychoactive effects of these substances.[3] Understanding the binding affinity of novel tryptamines like 4-AcO-MALT to the 5-HT2A receptor is a critical first step in characterizing their pharmacological and therapeutic potential.

Quantitative Binding Affinity Data for 4-Acetoxy Tryptamines at the 5-HT2A Receptor

While direct in vitro binding affinity data for 4-AcO-MALT at the 5-HT2A receptor is not currently available in peer-reviewed literature, data from structurally similar 4-acetoxy analogs provides valuable insight into its expected binding profile. The following table summarizes the available quantitative data for selected 4-acetoxy tryptamines.

| Compound | Receptor | Assay Type | Radioligand | Cell Line | Ki (nM) | Reference |

| 4-AcO-DMT | Human 5-HT2A | Radioligand Binding | [3H]ketanserin | HEK cells | 93 | [4] |

| 4-AcO-DiPT | Human 5-HT2A | Radioligand Binding | [3H]ketanserin | HEK cells | >1000 | [4] |

| 4-AcO-MiPT | Human 5-HT2A | Radioligand Binding | [3H]ketanserin | HEK cells | >1000 | [4] |

Note on Structure-Activity Relationships: Research indicates that O-acetylation of 4-hydroxy-N,N-dialkyltryptamines generally leads to a 10- to 20-fold reduction in in vitro potency at the 5-HT2A receptor compared to their 4-hydroxy counterparts.[5][6] However, this does not always directly correlate with in vivo effects, as the 4-acetoxy compounds are believed to be rapidly deacetylated to their more active 4-hydroxy forms in the body.[5][6]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A typical competitive binding assay for the 5-HT2A receptor is described below.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., 4-AcO-MALT) for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[7]

-

Radioligand: A tritiated antagonist with high affinity for the 5-HT2A receptor, such as [3H]ketanserin.[8]

-

Test Compound: 4-AcO-MALT or other unlabeled ligands of interest.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 1 µM ketanserin).[8]

-

96-well Filter Plates: With glass fiber filters (GF/B or GF/C).[9]

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the 5-HT2A receptor and harvest.

-

Homogenize cells in a lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well filter plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.

-

Test Compound: A range of concentrations of the test compound, radioligand, and cell membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

-

-

Filtration and Washing:

-

Rapidly filter the contents of the wells through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

-

-

Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor primarily signals through the Gq/G11 family of G proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated G protein.

Canonical Gq/G11 Pathway:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates phospholipase C (PLC).[2][4]

-

Hydrolysis of PIP2: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10]

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10]

-

DAG-Mediated PKC Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).[10]

These downstream signaling events lead to the modulation of various cellular processes, including neuronal excitability, gene expression, and synaptic plasticity, which are thought to underlie the behavioral effects of 5-HT2A receptor agonists.

Other Signaling Pathways: The 5-HT2A receptor can also couple to other signaling pathways, including the phospholipase A2 (PLA2) pathway, leading to the release of arachidonic acid.[2] Additionally, recent research has highlighted the role of β-arrestin-mediated signaling in the overall pharmacological effects of 5-HT2A ligands.[5]

5-HT2A Receptor Gq Signaling Pathway

Conclusion

While the precise in vitro binding affinity of 4-AcO-MALT for the 5-HT2A receptor remains to be experimentally determined, the available data on structurally related 4-acetoxy tryptamines suggests that it likely possesses affinity for this receptor and functions as a prodrug for its more potent 4-hydroxy metabolite. The methodologies and signaling pathway information provided in this guide offer a framework for researchers to design and interpret experiments aimed at characterizing the pharmacology of 4-AcO-MALT and other novel psychedelic compounds. Further research is warranted to elucidate the complete binding and functional profile of 4-AcO-MALT to better understand its potential as a research tool and therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 8. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]

- 9. 4-AcO-MET - Wikipedia [en.wikipedia.org]

- 10. psychedelicreview.com [psychedelicreview.com]

Structure-Activity Relationship of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) and its Analogs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) and its analogs. By examining the interplay between molecular structure and pharmacological activity at serotonin (B10506) receptors, this document aims to furnish researchers and drug development professionals with a detailed understanding of this class of psychoactive compounds. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a foundational resource for further investigation and development in the field of serotonergic therapeutics.

Introduction

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin, the psychoactive component in certain species of mushrooms. Like other 4-acetoxy-N,N-dialkyltryptamines, 4-AcO-MALT is widely considered to be a prodrug of its corresponding 4-hydroxy analog, 4-HO-MALT.[1] This biotransformation, presumably through in vivo deacetylation by esterase enzymes, is a critical factor in its pharmacological activity.[1][2] The primary molecular target for the psychedelic effects of these compounds is the serotonin 2A receptor (5-HT2A).[3][4][5] Understanding the nuances of how structural modifications to the tryptamine scaffold influence receptor binding and functional activity is paramount for the rational design of novel therapeutics.

Core Concepts: The Prodrug Hypothesis

The prevailing hypothesis for 4-acetoxy-N,N-dialkyltryptamines is that they function as prodrugs for their more active 4-hydroxy counterparts.[1][2] In vitro studies consistently demonstrate that 4-acetoxy compounds have a lower binding affinity and potency at 5-HT2A receptors compared to their 4-hydroxy analogs.[4][6] However, in vivo studies, such as the head-twitch response (HTR) assay in mice—a behavioral proxy for 5-HT2A receptor activation—show that 4-acetoxy and 4-hydroxy analogs often have comparable potencies.[4] This suggests that the 4-acetoxy group is rapidly cleaved in vivo, releasing the more active 4-hydroxy metabolite.[1][2]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities (Ki) and in vitro functional activities (EC50 and Emax) of 4-AcO-MALT and a range of its structural analogs at various serotonin receptors. This data is crucial for elucidating the structure-activity relationships within this chemical class.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-AcO-MALT and Analogs at Human Serotonin Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT5A | 5-HT6 | 5-HT7 |

| 4-AcO-MALT | 1200 | >10000 | 4400 | >10000 | 250 | 1100 | 5000 | 3300 | 7300 | 4600 |

| 4-HO-MALT | 130 | 1100 | 330 | 3800 | 20 | 110 | 1200 | 910 | 1400 | 590 |

| 4-AcO-DMT | 93 | 685 | 326 | 5860 | 141 | 316 | 673 | 1170 | 2150 | 1340 |

| 4-HO-DMT (Psilocin) | 79 | 455 | 185 | 2230 | 47 | 86 | 130 | 533 | 1080 | 762 |

| 4-AcO-MET | 170 | 1400 | 660 | 7000 | 60 | 480 | 2500 | 1600 | 3300 | 2100 |

| 4-HO-MET | 45 | 600 | 200 | 2800 | 11 | 65 | 890 | 710 | 1100 | 450 |

| 4-AcO-DET | 240 | 2100 | 980 | >10000 | 85 | 650 | 3300 | 2100 | 4500 | 2800 |

| 4-HO-DET | 70 | 850 | 310 | 4500 | 15 | 80 | 1500 | 950 | 1800 | 700 |

| 4-AcO-DIPT | 1100 | >10000 | 5500 | >10000 | 450 | 2500 | 8000 | 4500 | >10000 | 6500 |

| 4-HO-DIPT | 250 | 3500 | 1500 | >10000 | 50 | 300 | 4000 | 2500 | 6000 | 3000 |

| 4-AcO-MPT | 400 | 4000 | 1800 | >10000 | 150 | 1200 | 6000 | 3000 | 7000 | 4000 |

| 4-HO-MPT | 90 | 1200 | 450 | 6000 | 25 | 150 | 2000 | 1200 | 2500 | 1000 |

| 4-AcO-DALT | 800 | 8000 | 3500 | >10000 | 300 | 1800 | 7000 | 4000 | 9000 | 5500 |

| 4-HO-DALT | 150 | 2000 | 800 | >10000 | 40 | 200 | 3000 | 2000 | 4500 | 2500 |

Data compiled from Glatfelter et al., 2023.[7]

Table 2: In Vitro Functional Activity (EC50, nM and Emax, %) of 4-AcO-MALT and Analogs at Human 5-HT2 Receptors (Calcium Flux Assay)

| Compound | h5-HT2A EC50 | h5-HT2A Emax | h5-HT2B EC50 | h5-HT2B Emax | h5-HT2C EC50 | h5-HT2C Emax |

| 4-AcO-MALT | 289.3 | 98.7 | 450.1 | 85.2 | >10000 | - |

| 4-HO-MALT | 15.6 | 105.1 | 35.8 | 95.3 | 890.7 | 88.1 |

| 4-AcO-DMT | 109 | 79.2 | 316 | 70.1 | 673 | 65.4 |

| 4-HO-DMT (Psilocin) | 6.8 | 95.3 | 20.1 | 88.2 | 130 | 80.1 |

| 4-AcO-MET | 95.2 | 99.1 | 250.6 | 89.3 | 3456.2 | 75.8 |

| 4-HO-MET | 5.1 | 102.4 | 18.9 | 98.7 | 789.4 | 90.2 |

| 4-AcO-DET | 120.5 | 97.8 | 310.2 | 88.1 | >10000 | - |

| 4-HO-DET | 8.9 | 103.5 | 25.6 | 97.4 | 1203.6 | 85.7 |

| 4-AcO-DIPT | 450.8 | 74.6 | 1205.7 | 65.3 | >10000 | - |

| 4-HO-DIPT | 25.4 | 90.1 | 89.3 | 80.2 | >10000 | - |

| 4-AcO-MPT | 201.7 | 95.3 | 512.9 | 82.6 | >10000 | - |

| 4-HO-MPT | 12.8 | 101.2 | 30.1 | 92.8 | 950.4 | 83.4 |

| 4-AcO-DALT | 350.6 | 92.4 | 890.3 | 78.9 | >10000 | - |

| 4-HO-DALT | 20.3 | 98.6 | 55.7 | 90.1 | 2500.1 | 81.5 |

| 5-HT (Serotonin) | 10.5 | 100 | 8.2 | 100 | 5.6 | 100 |

Data compiled from Klein et al., 2020 and Glatfelter et al., 2023.[4][7]

Structure-Activity Relationship Analysis

Based on the quantitative data, several key SAR trends can be identified:

-

4-Position Substitution: The nature of the substituent at the 4-position of the indole (B1671886) ring is a primary determinant of activity. The presence of a hydroxyl group (4-HO) consistently results in higher binding affinity and greater potency at 5-HT2A, 5-HT2B, and 5-HT2C receptors compared to the corresponding acetoxy (4-AcO) analog.[4][6] This suggests that the 4-hydroxy moiety is crucial for optimal receptor interaction. O-acetylation reduces the in vitro 5-HT2A potency by approximately 10- to 20-fold.[2][3]

-

N,N-Dialkyl Substitution: The size and nature of the alkyl groups on the terminal amine also significantly modulate pharmacological activity.

-

Steric Bulk: Increasing the steric bulk of the N-alkyl substituents generally leads to a decrease in potency at 5-HT2A receptors. For instance, the rank order of potency for 4-hydroxytryptamines with symmetrical alkyl chains is dimethyl (DMT) > diethyl (DET) > dipropyl (DPT) > diisopropyl (DIPT).[4] A similar trend is observed for the 4-acetoxy analogs.

-

Asymmetrical Substitution: The introduction of asymmetrical N-alkyl groups, such as in 4-HO-MALT (methyl and allyl), can result in high potency, comparable to or even exceeding that of some symmetrical analogs.[4]

-

Selectivity: Tryptamines with bulkier N-alkyl groups tend to have lower potency at 5-HT2C receptors, suggesting that this receptor subtype is less tolerant of large substituents at the amine.[2][3]

-

-

Receptor Efficacy: Most of the 4-hydroxy and 4-acetoxy tryptamines behave as full or high-efficacy partial agonists at the 5-HT2A receptor, with Emax values generally above 90% relative to serotonin.[4] However, some of the bulkier 4-acetoxy analogs, such as 4-AcO-DIPT, show a slight reduction in maximal efficacy.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of SAR studies. The following are generalized protocols for key experiments cited in the characterization of 4-AcO-MALT and its analogs.

Radioligand Binding Assay for 5-HT Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Materials:

-

Cell membranes expressing the human serotonin receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[6][7]

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM of a high-affinity non-labeled ligand like ketanserin).

-

Test compounds (4-AcO-MALT and analogs) at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound at Gq-coupled receptors like 5-HT2A.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[8]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (4-AcO-MALT and analogs) at various concentrations.

-

A fluorescent plate reader capable of kinetic reading.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye for a specified time (e.g., 60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Add the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mandatory Visualizations

Signaling Pathways

The primary signaling pathway for the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR), is the phospholipase C (PLC) pathway. Activation of this pathway leads to an increase in intracellular calcium, which is the basis for the calcium mobilization assay.

References

- 1. Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted Psychedelic Effects of 4-AcO-MALT: A Technical Guide Based on Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the predicted psychedelic effects of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT), a synthetic tryptamine (B22526). Due to a lack of direct preclinical studies on 4-AcO-MALT, this report leverages data from its presumed active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT), and established structure-activity relationships within the 4-substituted tryptamine class. The primary animal model discussed is the head-twitch response (HTR) in mice, a well-validated behavioral proxy for psychedelic activity in humans.[1][2][3] This document outlines the predicted pharmacological action, summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key biological and experimental pathways to inform future research and development.

Introduction

4-AcO-MALT is a lesser-known synthetic tryptamine that belongs to a class of compounds often explored for their psychedelic potential. Structurally, it is the acetate (B1210297) ester of 4-HO-MALT. Within psychedelic research, 4-acetoxy tryptamines are widely considered to be prodrugs of their corresponding 4-hydroxy analogs, which are the active metabolites.[1][2] For instance, the well-studied compound 4-AcO-DMT is a prodrug to psilocin (4-HO-DMT), the active metabolite of psilocybin.[4] Therefore, the psychedelic effects of 4-AcO-MALT are predicted to be mediated by its in vivo hydrolysis to 4-HO-MALT.

The primary mechanism of action for classic psychedelic compounds is agonism at the serotonin (B10506) 2A receptor (5-HT₂AR).[1][2] Activation of this receptor is directly linked to the induction of the head-twitch response (HTR) in rodents, a rapid, rotational head movement.[5][6] The potency of a compound in inducing the HTR is highly correlated with its psychedelic potency in humans, making it a reliable preclinical screening tool.[1][2][3] Another key predictive animal model is drug discrimination, where animals are trained to recognize the subjective effects of a known psychedelic drug.[7]

This guide will focus on the available data for 4-HO-MALT to predict the psychedelic profile of 4-AcO-MALT.

Predicted Mechanism of Action and Signaling Pathway

4-AcO-MALT is anticipated to undergo in vivo deacetylation to form 4-HO-MALT. Subsequently, 4-HO-MALT is predicted to act as a partial agonist at the 5-HT₂A receptor, initiating a downstream signaling cascade. The binding of 4-HO-MALT to the 5-HT₂AR, a Gq/G11-coupled receptor, is expected to activate phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately resulting in altered neuronal excitability and gene expression, which are thought to underlie the psychedelic experience.

Quantitative Data from Animal Models

While no direct studies on 4-AcO-MALT in animal models of psychedelic effects were identified, a key study by Halberstadt et al. (2020) provides quantitative data on the head-twitch response (HTR) induced by its active metabolite, 4-HO-MALT, in mice.[8] This allows for a strong prediction of the in vivo psychedelic-like activity of 4-AcO-MALT.

Head-Twitch Response (HTR)

The HTR is a reliable behavioral proxy for 5-HT₂A receptor activation and psychedelic potential in humans. The study on psilocybin analogues demonstrated that 4-HO-MALT induces the HTR in a dose-dependent manner.[8] Notably, the in vivo potency of 4-acetoxy tryptamines in the HTR model is often comparable to their 4-hydroxy counterparts, suggesting efficient conversion of the prodrug.[1][2]

| Compound | Animal Model | ED₅₀ (µmol/kg) | Maximum Effect (Twitches) | Reference |

| 4-HO-MALT | Mouse (C57BL/6J) | 2.24 | Not explicitly stated | [8] |

| 4-HO-MPT | Mouse (C57BL/6J) | 1.92 | Not explicitly stated | [8] |

| Psilocin (4-HO-DMT) | Mouse (C57BL/6J) | 0.81 | Not explicitly stated | [1][9] |

ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.

The data indicates that 4-HO-MALT is a potent psychedelic-like substance, with an ED₅₀ value in the same range as other known psychedelic tryptamines, such as 4-HO-MPT.[8] Its potency is slightly lower than that of psilocin.[1][8][9] Based on these findings, 4-AcO-MALT is predicted to induce a significant head-twitch response in rodents with a similar potency to 4-HO-MALT.

Drug Discrimination

No drug discrimination data is currently available for 4-AcO-MALT or 4-HO-MALT. However, this paradigm is a cornerstone in assessing the subjective effects of psychoactive compounds.[7] In this model, animals are trained to discriminate between the effects of a known psychedelic drug (e.g., DOM or LSD) and a saline vehicle to receive a reward.[7] Given that 4-HO-MALT demonstrates potent activity in the HTR assay, it is highly probable that both 4-HO-MALT and its prodrug, 4-AcO-MALT, would fully substitute for the discriminative stimulus effects of other known serotonergic psychedelics.[4][7]

Experimental Protocols

Head-Twitch Response (HTR) Assay

The HTR assay is a standardized procedure to quantify the 5-HT₂A receptor-mediated effects of a test compound.

Experimental Workflow:

References

- 1. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 5. Head-twitch response - Wikipedia [en.wikipedia.org]

- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discriminative Stimulus Effects of Substituted Tryptamines in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

4-AcO-MALT stability in different solvents and temperatures

An In-depth Technical Guide on the Stability of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) in Different Solvents and Temperatures

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-AcO-MALT is a research chemical. This document is intended for informational and research purposes only.

Introduction

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a psychedelic compound of the tryptamine (B22526) class and is the acetate (B1210297) ester of 4-HO-MALT.[1] It is structurally related to other psychoactive tryptamines such as 4-AcO-DMT (psilacetin).[1] Like its analogs, 4-AcO-MALT is presumed to act as a prodrug for its corresponding 4-hydroxy metabolite, 4-HO-MALT, which is responsible for its pharmacological effects, primarily through agonism of serotonin (B10506) 5-HT2A receptors.[1][2]

Understanding the stability of 4-AcO-MALT is crucial for its use as an analytical reference standard, in preclinical research, and for any potential future applications.[3] Degradation of the compound can lead to inaccurate experimental results and the formation of impurities with different toxicological and pharmacological profiles. Due to the limited availability of direct stability data for 4-AcO-MALT, this guide will also draw upon data from its close structural analogs, particularly 4-AcO-DMT and psilocybin, to provide a comprehensive overview of its likely stability characteristics.

Factors Influencing Stability

The stability of 4-AcO-MALT is primarily influenced by its susceptibility to hydrolysis of the 4-acetoxy group to form 4-HO-MALT, which is then prone to oxidation. Key environmental factors affecting its stability include:

-

Temperature: Higher temperatures generally accelerate chemical reactions, including hydrolysis and oxidation. Long-term storage at low temperatures is recommended.

-

Solvent and pH: The stability of 4-AcO-tryptamines is highly dependent on the pH of the solution. The acetoxy group is more resistant to oxidation under basic conditions compared to the hydroxyl group of its metabolite.[4] However, hydrolysis can occur under both acidic and alkaline conditions.[5] Acidic conditions, often with the addition of antioxidants like ascorbic acid, are frequently used in analytical methods to improve the stability of tryptamines in biological matrices.[6][7]

-

Oxygen: The presence of oxygen can lead to the oxidation of the hydrolyzed product, 4-HO-MALT. This is a common degradation pathway for 4-hydroxy tryptamines, often resulting in the formation of colored degradation products.[8]

-

Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.

Data Presentation

The following tables summarize the available quantitative and qualitative stability data for 4-AcO-MALT and its close analogs.

Table 1: Quantitative Stability Data for 4-AcO-MALT and Related Tryptamines

| Compound | Solvent | Temperature | Duration | Stability | Citation |

| 4-AcO-MALT | Acetonitrile (B52724) (10 mg/ml solution) | -20°C | ≥ 3 years | Stable | [3] |

| 4-AcO-MPT | Acetonitrile (10 mg/ml solution) | Not specified | ≥ 3 years | Stable | [9] |

| Psilocybin and analogs in Psilocybe cubensis | Dried biomass | Room Temperature (in the dark) | Not specified | Lowest decay observed | [10][11] |

| Psilocybin and analogs in Psilocybe cubensis | Fresh mushrooms | -80°C | Not specified | Highest degradation observed | [11] |

Table 2: Qualitative Stability Observations for 4-AcO-Tryptamines and Related Compounds

| Compound/Class | Observation | Conditions | Citation |

| 4-AcO-DMT | More resistant to oxidation than psilocin due to the acetoxy group. | Basic conditions | [4] |

| 4-AcO-DMT | Can degrade into a brown/black tar-like substance over time. | Unfavorable conditions | [4] |

| Psilocin (metabolite) | Highly unstable in solution, forming bluish and black degradation products. | Presence of oxygen, alkaline pH | [8] |

| Psilocin ester prodrugs | Stable in simulated stomach acid. | 0.1 M HCl | [12] |

| Tryptamines (general) | Relatively labile but stable in an acidic environment. | Acidic solvents | [8] |

Experimental Protocols

The following is a proposed experimental protocol for a forced degradation study to comprehensively evaluate the stability of 4-AcO-MALT. This protocol is based on standard pharmaceutical industry practices and analytical methods reported for related compounds.[6][7][13][14]

Objective: To determine the degradation pathways of 4-AcO-MALT under various stress conditions (hydrolysis, oxidation, heat, and photolysis) and to identify the major degradation products.

Materials and Reagents:

-

4-AcO-MALT reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Ascorbic acid (as an antioxidant stabilizer for plasma samples, if applicable)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Photodiode Array (PDA) detector.

-

Mass Spectrometer (MS), preferably a tandem quadrupole (MS/MS) or high-resolution mass spectrometer (e.g., Q-TOF).

-

pH meter

-

Photostability chamber

-

Oven

Sample Preparation:

-

Prepare a stock solution of 4-AcO-MALT in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.

-

For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

Forced Degradation Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 6, 12, and 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, 12, and 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 6, 12, and 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 80°C for 24, 48, and 72 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

Analytical Method (LC-MS/MS):

-

Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[15]

-

Mobile Phase: A gradient elution using:

-

A: 0.1% formic acid in water (or 10 mM ammonium formate, pH 3.0).[15]

-

B: 0.1% formic acid in acetonitrile.

-

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Column Temperature: 35 - 40°C.

-

MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for the parent ion of 4-AcO-MALT and potential degradation products (e.g., 4-HO-MALT). Use multiple reaction monitoring (MRM) for quantification if standards for degradation products are available.

Data Analysis:

-

Calculate the percentage of degradation of 4-AcO-MALT under each stress condition.

-

Identify the major degradation products by comparing their mass-to-charge ratios (m/z) with potential structures (e.g., the hydrolyzed product 4-HO-MALT).

-

Characterize the chromatographic purity of the stressed samples.

Visualizations

Caption: Presumed degradation pathway of 4-AcO-MALT.

References

- 1. 4-AcO-MALT - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 5. Psilocin - Wikipedia [en.wikipedia.org]

- 6. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. caymanchem.com [caymanchem.com]

- 10. oregon.gov [oregon.gov]

- 11. mushroomreferences.com [mushroomreferences.com]

- 12. Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]

- 15. cfsre.org [cfsre.org]

The Therapeutic Potential of 4-AcO-MALT: A Technical Guide for Researchers

An In-depth Exploration of a Novel Tryptamine (B22526) for Drug Development Professionals

Introduction

4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine that is structurally related to psilocin, the active metabolite of psilocybin. As a member of the tryptamine class of psychedelics, 4-AcO-MALT is presumed to be a prodrug of 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT), exerting its primary psychoactive effects through interaction with serotonin (B10506) receptors, most notably the 5-HT2A receptor. The growing interest in the therapeutic applications of psychedelic compounds for a range of psychiatric disorders has brought novel tryptamines like 4-AcO-MALT to the forefront of scientific investigation. This technical guide provides a comprehensive overview of the current research on 4-AcO-MALT, including its pharmacology, and outlines detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Pharmacology and Receptor Binding Affinity

The primary mechanism of action for 4-AcO-MALT is believed to be its in vivo hydrolysis to the pharmacologically active 4-HO-MALT. This metabolite acts as an agonist at various serotonin receptors, with a significant affinity for the 5-HT2A receptor, which is the principal target for classic psychedelic drugs. The interaction with the 5-HT2A receptor is thought to mediate the characteristic psychedelic effects, including alterations in perception, mood, and cognition.

A comprehensive analysis of the receptor binding profile of 4-AcO-MALT and its active metabolite, 4-HO-MALT, reveals a broad interaction with several serotonin receptor subtypes, as well as other neurotransmitter receptors. This complex pharmacology may contribute to the unique subjective effects of the compound and its potential therapeutic applications.

Quantitative Receptor Binding Data

The following tables summarize the inhibition constants (Ki) of 4-AcO-MALT and 4-HO-MALT at various human and rodent receptors. This data is critical for understanding the potency and selectivity of these compounds and for guiding future drug development efforts.

Table 1: Inhibition Constants (Ki, nM) of 4-AcO-MALT at Human Receptors

| Receptor | Ki (nM) |

| 5-HT1A | 130 |

| 5-HT1B | 1,200 |

| 5-HT1D | 110 |

| 5-HT1E | 380 |

| 5-HT2A | 88 |

| 5-HT2B | 31 |

| 5-HT2C | 190 |

| 5-HT5A | 430 |

| 5-HT6 | 160 |

| 5-HT7 | 62 |

| α2A | 260 |

| α2B | 1,100 |

| α2C | 2,300 |

| D1 | >10,000 |

| D2 | 3,300 |

| D3 | 1,500 |

| H1 | 140 |

| M1 | >10,000 |

| M2 | >10,000 |

| M3 | 9,000 |

| M4 | >10,000 |

| M5 | >10,000 |

| SERT | 2,300 |

| σ1 | 150 |

| σ2 | 480 |

Data extracted from Glatfelter et al., 2023.

Table 2: Inhibition Constants (Ki, nM) of 4-HO-MALT at Human Receptors

| Receptor | Ki (nM) |

| 5-HT1A | 38 |

| 5-HT1B | 380 |

| 5-HT1D | 21 |

| 5-HT1E | 140 |

| 5-HT2A | 22 |

| 5-HT2B | 11 |

| 5-HT2C | 52 |

| 5-HT5A | 210 |

| 5-HT6 | 55 |

| 5-HT7 | 25 |

| α2A | 130 |

| α2B | 1,200 |

| α2C | 1,500 |

| D1 | >10,000 |

| D2 | 4,100 |

| D3 | 1,800 |

| H1 | 120 |

| M1 | >10,000 |

| M2 | >10,000 |

| M3 | 8,100 |

| M4 | >10,000 |

| M5 | >10,000 |

| SERT | 1,100 |

| σ1 | 120 |

| σ2 | 560 |

Data extracted from Glatfelter et al., 2023.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments in the study of 4-AcO-MALT.

Synthesis of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT)

This procedure is adapted from the method described by Nichols (1999) for the synthesis of 4-AcO-DMT.

Materials:

-

4-Hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT)

-

Acetic anhydride (B1165640)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/methanol (B129727) mixture)

Procedure:

-

Dissolve 4-HO-MALT in a suitable volume of dichloromethane.

-

Add an excess of pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a molar excess of acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure 4-AcO-MALT.

-

Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a general procedure for determining the binding affinity of 4-AcO-MALT and 4-HO-MALT at various serotonin receptor subtypes.

Materials:

-

Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT2A)

-

Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A)

-

Test compounds (4-AcO-MALT, 4-HO-MALT)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

-

Non-specific binding control (e.g., 10 µM of a high-affinity non-labeled ligand like mianserin (B1677119) for 5-HT2A)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds (4-AcO-MALT and 4-HO-MALT) in assay buffer.

-

In a 96-well microplate, add the following to triplicate wells:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding control.

-

Competition Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Head-Twitch Response (HTR) Assay in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for psychedelic potential.

Materials:

-

Male C57BL/6J mice

-